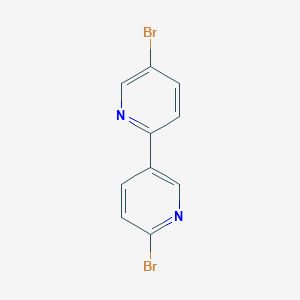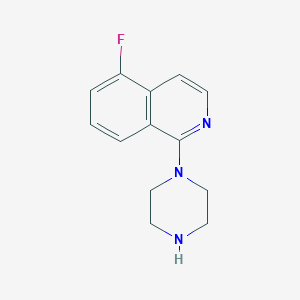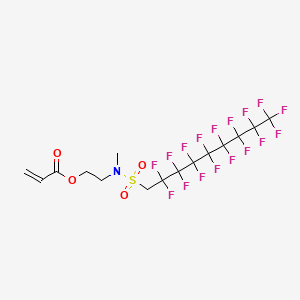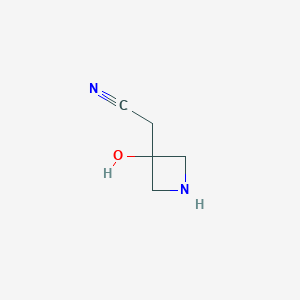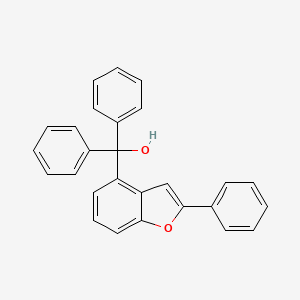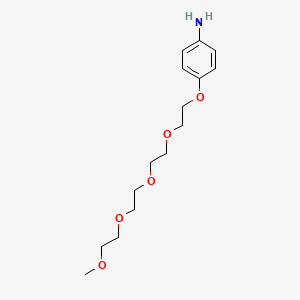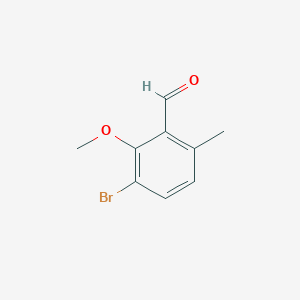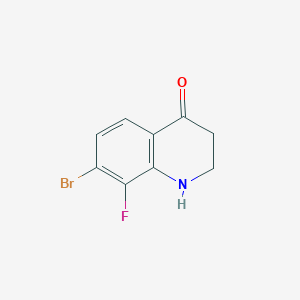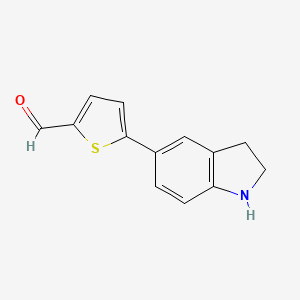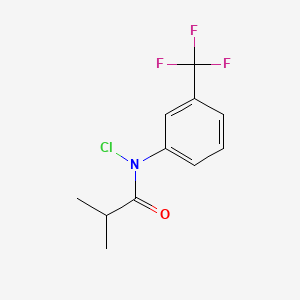
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide is a chemical compound with the molecular formula C11H11ClF3NO and a molar mass of 265.66 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a propionamide moiety, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide typically involves the reaction of 2-methylpropionamide with a chlorinating agent in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective chlorination of the amide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, dechlorinated, or substituted analogs .
Aplicaciones Científicas De Investigación
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
- 3-Chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide
Uniqueness
N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
39240-97-6 |
|---|---|
Fórmula molecular |
C11H11ClF3NO |
Peso molecular |
265.66 g/mol |
Nombre IUPAC |
N-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H11ClF3NO/c1-7(2)10(17)16(12)9-5-3-4-8(6-9)11(13,14)15/h3-7H,1-2H3 |
Clave InChI |
DNZRWVNXKTZXDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


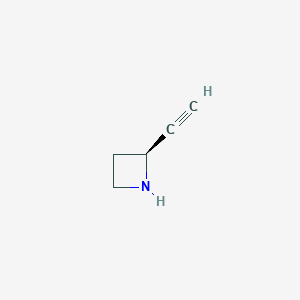
![Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride](/img/structure/B12849591.png)
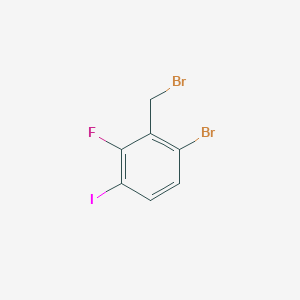
![2-Azabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B12849595.png)
